![molecular formula C23H17ClFNO4 B2649759 2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1690540-00-1](/img/structure/B2649759.png)
2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a useful research compound. Its molecular formula is C23H17ClFNO4 and its molecular weight is 425.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, commonly referred to as compound 1, is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of compound 1, focusing on its mechanisms, efficacy in various cell lines, and potential as a lead compound for drug development.
Chemical Structure
The chemical structure of compound 1 is characterized by the following components:
- A chloro and fluorine substituted phenyl group.
- A fluorenylmethoxycarbonyl (Fmoc) protective group.
- An amino acetic acid backbone.
This unique structure contributes to its biological properties and interaction with cellular targets.
Compound 1 exhibits its biological activity primarily through the following mechanisms:
-
Antiproliferative Activity :
- Compound 1 has shown significant antiproliferative effects in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines range from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents .
-
Microtubule Destabilization :
- The compound interacts with the colchicine-binding site on tubulin, leading to microtubule destabilization. This action results in mitotic arrest and subsequent apoptosis in treated cells. Flow cytometry analyses have demonstrated that treatment with compound 1 leads to G2/M phase arrest in MCF-7 cells .
- Cell Cycle Arrest and Apoptosis :
Research Findings
Several studies have evaluated the biological activity of compound 1 and its analogs. Key findings include:
Table 1: Antiproliferative Activity of Compound 1 in Various Cell Lines
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Microtubule destabilization |
MDA-MB-231 | 23 | Apoptosis induction |
A549 (Lung Cancer) | 30 | Cell cycle arrest |
Case Study 1: MCF-7 Breast Cancer Cells
In a recent study, compound 1 was tested against MCF-7 cells. The results showed that at concentrations as low as 10 nM, the compound significantly inhibited cell proliferation and induced apoptosis. Immunofluorescence microscopy revealed disrupted microtubule structures post-treatment, confirming its mechanism as a microtubule destabilizer .
Case Study 2: MDA-MB-231 Triple-Negative Breast Cancer
Another study focused on MDA-MB-231 cells, where compound 1 exhibited an IC50 of 23 nM. This study highlighted the compound's ability to induce G2/M arrest and activate apoptotic pathways, demonstrating its potential as a therapeutic agent for aggressive breast cancer types .
Stability and Pharmacokinetics
Stability studies indicate that compound 1 maintains integrity under physiological conditions (pH 7.4), with a half-life exceeding 24 hours in plasma. This stability suggests favorable pharmacokinetic properties for potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4/c24-19-10-9-13(11-20(19)25)21(22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,21H,12H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGEBHZBLJGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=C(C=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.